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molecular formula C11H20O B8641984 2-(3,3-Dimethylbutyl)cyclopentanone

2-(3,3-Dimethylbutyl)cyclopentanone

Cat. No. B8641984
M. Wt: 168.28 g/mol
InChI Key: UJCNRJBGXOEFQS-UHFFFAOYSA-N
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Patent
US08999956B2

Procedure details

A solution consisting of 23.0 g (101.7 mmol) of methyl 1-(3,3-dimethylbutyl)-2-oxocyclopentanecarboxylate in 80 ml of acetic acid and 80 ml of conc. hydrochloric acid is stirred at 90° C. for 14 hours. After the reaction has ended, the mixture is cooled to room temperature and ice-water is added. The product is extracted with diethyl ether. The org. phase is washed with water, dried with sodium sulphate and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel 60-120, mobile phase: ethyl acetate 3%/petroleum ether). This gives 10 g (59% of theory) of 2-(3,3-dimethylbutyl)cyclopentanone.
Name
methyl 1-(3,3-dimethylbutyl)-2-oxocyclopentanecarboxylate
Quantity
23 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:16])([CH3:15])[CH2:3][CH2:4][C:5]1(C(OC)=O)[CH2:9][CH2:8][CH2:7][C:6]1=[O:10]>C(O)(=O)C.Cl>[CH3:1][C:2]([CH3:16])([CH3:15])[CH2:3][CH2:4][CH:5]1[CH2:9][CH2:8][CH2:7][C:6]1=[O:10]

Inputs

Step One
Name
methyl 1-(3,3-dimethylbutyl)-2-oxocyclopentanecarboxylate
Quantity
23 g
Type
reactant
Smiles
CC(CCC1(C(CCC1)=O)C(=O)OC)(C)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
is stirred at 90° C. for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with diethyl ether
WASH
Type
WASH
Details
phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography (silica gel 60-120, mobile phase: ethyl acetate 3%/petroleum ether)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
CC(CCC1C(CCC1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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